[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclopentane
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Overview
Description
[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclopentane is an organic compound with a complex structure that includes a cyclopentane ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclopentane typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of cyclopentane derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the cyclopentane derivative, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclopentane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural complexity makes it a valuable tool for understanding the mechanisms of various biological processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simpler cyclic hydrocarbon with similar ring structure but lacking the complex substituents.
Methoxymethylcyclopentane: A compound with a similar methoxy group but different overall structure.
Methylcyclopentane: Another related compound with a methyl group attached to the cyclopentane ring.
Uniqueness
What sets [1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclopentane apart from these similar compounds is its unique combination of functional groups and structural complexity. This uniqueness allows it to participate in a wider range of chemical reactions and makes it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
129228-17-7 |
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Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
[1-methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclopentane |
InChI |
InChI=1S/C13H26O2/c1-11(2)13(9-14-3,10-15-4)12-7-5-6-8-12/h11-12H,5-10H2,1-4H3 |
InChI Key |
XMYDKOZNENQEHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COC)(COC)C1CCCC1 |
Origin of Product |
United States |
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